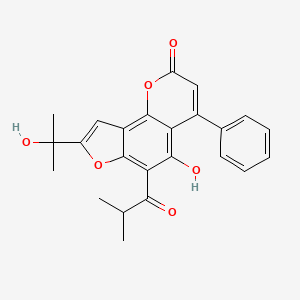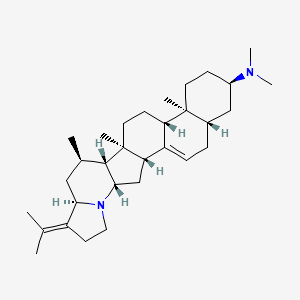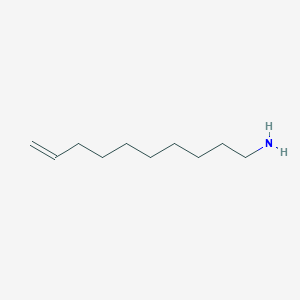
9-Decen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decen-1-amine is an organic compound with the molecular formula C10H21N. It consists of a long carbon chain with a double bond between the first and second carbon atoms, and an amine group attached to the last carbon atom. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups.
Mechanism of Action
Target of Action
9-Decen-1-amine, also known as Dec-9-en-1-amine, is an organic compound that belongs to the class of amines . Amines are molecules that contain carbon-nitrogen bonds
Mode of Action
Amines in general are known to interact with various biological targets, including enzymes and receptors . They can form hydrogen bonds with their targets, leading to changes in the target’s function .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 15528 , may influence its pharmacokinetic properties.
Result of Action
Amines can have a variety of effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 4 degrees Celsius , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Decen-1-amine can be synthesized through various methods. One common approach involves the reaction of 9-decen-1-ol with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine product .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroamination of 1-decene. This process involves the addition of an amine across the double bond of 1-decene, facilitated by a catalyst such as a transition metal complex. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of decylamine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
9-Decen-1-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other amines and nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Dec-1-ene: An alkene with a similar carbon chain but without the amine group.
Decane: A saturated hydrocarbon with no double bonds or functional groups.
Decanol: An alcohol with a hydroxyl group instead of an amine group.
Uniqueness: 9-Decen-1-amine is unique due to the presence of both a double bond and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
dec-9-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIEPZTTIEZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464002 |
Source


|
| Record name | 9-Decen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51382-01-5 |
Source


|
| Record name | 9-Decen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)



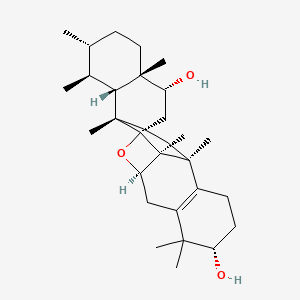
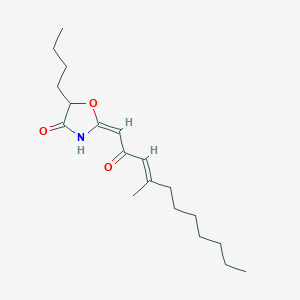
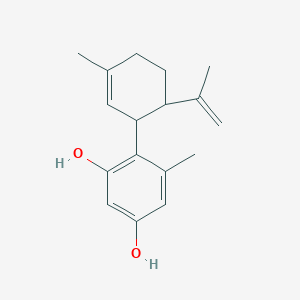
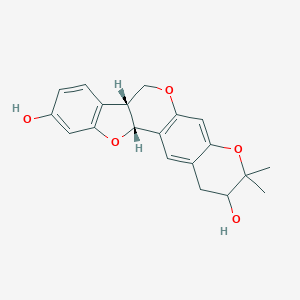
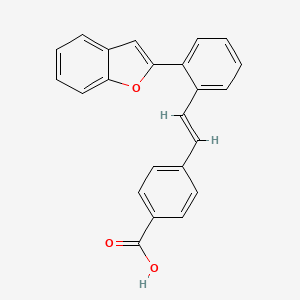


![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
